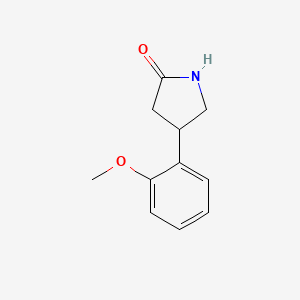

4-(2-Methoxyphenyl)pyrrolidin-2-one

Description

4-(2-Methoxyphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted at the 4-position with a 2-methoxyphenyl group. Pyrrolidin-2-one, a five-membered lactam ring, serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and conformational flexibility.

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)8-6-11(13)12-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWRMPWIYONZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632579 | |

| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-50-6 | |

| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions typically involve heating the mixture under reflux for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials and catalysts used in industrial production are often chosen for their cost-effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxyphenyl group and the lactam ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(2-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(2-Methoxyphenyl)pyrrolidin-2-one vs. The hydroxy group in the latter enhances solubility and antioxidant activity, as seen in analogs like 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one, which exhibits 1.5× higher antioxidant activity than ascorbic acid .

Heterocyclic Modifications

- 1-(4-Fluorophenyl)-4-triazolyl-pyrrolidin-2-one (4a) Substitution at position 1 with a fluorophenyl group and position 4 with a triazolyl moiety introduces dual electronic effects (electron-withdrawing F and hydrogen-bonding triazole). In contrast, the target compound lacks heterocyclic appendages, suggesting divergent biological targets.

Piperazine-Linked Derivatives

- 1-{3-[4-(2-Chlorophenyl)piperazinyl]propyl}-pyrrolidin-2-one (7) Piperazine-linked analogs demonstrate high affinity for α1-adrenoceptors (pKi = 7.13) and antiarrhythmic activity (ED50 = 1.0 mg/kg iv). The propyl spacer and chloro-substituted phenyl group optimize receptor interactions . The absence of a piperazine group in this compound suggests distinct pharmacological pathways, though its methoxy group may still confer moderate receptor binding.

Physicochemical and Pharmacological Data Table

Biological Activity

Overview

4-(2-Methoxyphenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, characterized by a five-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Research has demonstrated its ability to interact with various biological targets, suggesting a diverse range of applications in drug development.

- Chemical Formula: CHNO\

- Molecular Weight: 201.24 g/mol

- Structure: The compound features a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It may inhibit certain enzyme activities by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Studies have explored the anticancer effects of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound has shown promising results in reducing the viability of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC values ranging from 10 µM to 20 µM across different cell lines. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antimicrobial activity .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.